molecular formula C21H32ClNO3 B5353810 ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride

ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5353810
M. Wt: 381.9 g/mol
InChI Key: SHKIPORQORAJIL-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring, an indene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the indene moiety. The indene derivative can be synthesized through a series of reactions, including the reduction of indanone and subsequent etherification . The piperidine ring is introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to its combination of an indene moiety, a piperidine ring, and an ester group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3.ClH/c1-2-24-21(23)18-10-13-22(14-11-18)12-3-4-15-25-20-9-8-17-6-5-7-19(17)16-20;/h8-9,16,18H,2-7,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKIPORQORAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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